molecular formula C19H14ClN3O2S B2488224 (Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 1321898-70-7

(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2488224
CAS RN: 1321898-70-7
M. Wt: 383.85
InChI Key: TUNYXDACOACSQO-ZROIWOOFSA-N
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Description

Synthesis Analysis

Synthesis methods for similar compounds typically involve the condensation of various precursor molecules under specific conditions. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized as herbicidal inhibitors, showcasing the approach to synthesizing compounds with similar structures (Wang et al., 2004). Another method involves the reaction of chloroacetone with hydroxy-benzonitrile followed by a reaction with acryloyl chloride to produce N-(2-acetylbenzofuran-3-yl)acrylamide monomers (Barım & Akman, 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "(Z)-N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide" has been determined using spectroscopic methods and quantum chemical calculations, which provide insights into the vibrational, nuclear magnetic resonance, and electronic properties (Barım & Akman, 2019).

Chemical Reactions and Properties

Chemical reactions involving similar structures often include cycloadditions, condensations, and the formation of heterocyclic compounds, indicating a rich chemistry that can be leveraged for synthesizing a wide range of derivatives with various biological and physical properties (Kariuki et al., 2022).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and stability, can significantly influence their applications in different fields. For instance, the stability and reactivity of the furylthiadiazole fragment in derivatives indicate their potential for various applications (Kuticheva et al., 2015).

Scientific Research Applications

Chemistry and Biochemistry of Acrylamides

Acrylamide, a chemical compound used industrially and found in various foods processed at high temperatures, has been extensively studied for its biochemistry and potential health effects. Its synthesis, applications, and effects have been reviewed to understand better its role in food chemistry, toxicology, and potential for human exposure. Acrylamides are used in polyacrylamide production, which finds applications in soil conditioning, wastewater treatment, and laboratory uses such as protein electrophoresis. The extensive study of acrylamide's effects across cellular, tissue, and animal models highlights its significance in toxicology and risk assessment research (Friedman, 2003).

Environmental and Food Sources

Research has identified environmental and dietary sources of acrylamide, elucidating mechanisms of its formation in food through Maillard browning reactions. This has implications for understanding human exposure and developing strategies to mitigate acrylamide levels in food products, thereby reducing potential health risks (Taeymans et al., 2004).

Mechanisms of Formation and Mitigation Strategies

The formation of acrylamide in baking products and its health risks have been reviewed, with a focus on the factors affecting its formation and degradation. This research guides the manufacturing processes to reduce acrylamide levels in bakery products, contributing to safer food consumption (Keramat et al., 2011).

Coordination Chemistry and Biological Interactions

Studies on the coordination chemistry of acrylamide with transition metals have provided insights into its potential role in biological systems. This research is crucial for understanding acrylamide's reactivity and interactions with biological molecules, which may inform its toxicological properties and mechanisms of action (Girma et al., 2005).

Neurotoxicity and Occupational Health

Acrylamide's neurotoxic effects in workers exposed to it highlight the importance of occupational health studies. These findings are vital for developing safety guidelines and protective measures for individuals working in industries where acrylamide exposure is a risk (Pennisi et al., 2013).

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

properties

IUPAC Name

(Z)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-2-7-16(25-12)9-14(10-21)18(24)23-19-22-11-17(26-19)8-13-3-5-15(20)6-4-13/h2-7,9,11H,8H2,1H3,(H,22,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNYXDACOACSQO-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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